molecular formula C15H8Br2O2 B12120944 Buttpark 153\33-82

Buttpark 153\33-82

Cat. No.: B12120944
M. Wt: 380.03 g/mol
InChI Key: HVBKZFXTROARPR-UHFFFAOYSA-N
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Description

However, based on nomenclature patterns observed in related compounds (e.g., "Buttpark 153\33-66" in and "Buttpark 153\57-21" in ), it likely belongs to a class of halogenated heterocyclic compounds. Such compounds are frequently used as intermediates in pharmaceuticals, agrochemicals, and organic synthesis due to their reactivity and stability.

Properties

Molecular Formula

C15H8Br2O2

Molecular Weight

380.03 g/mol

IUPAC Name

(5-bromo-1-benzofuran-2-yl)-(4-bromophenyl)methanone

InChI

InChI=1S/C15H8Br2O2/c16-11-3-1-9(2-4-11)15(18)14-8-10-7-12(17)5-6-13(10)19-14/h1-8H

InChI Key

HVBKZFXTROARPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC3=C(O2)C=CC(=C3)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a catalyst to facilitate the bromination process.

Industrial Production Methods: : Industrial production of Buttpark 153\33-82 follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: : Buttpark 153\33-82 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups.

    Substitution: The bromine atoms in this compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new groups .

Scientific Research Applications

Chemistry: : Buttpark 153\33-82 is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development .

Biology: : In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes .

Medicine: : The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways .

Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and materials, contributing to the development of new products and technologies .

Mechanism of Action

The mechanism of action of Buttpark 153\33-82 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Inferred Structure and Properties :

  • Core Structure : Likely a pyridine or isoxazole derivative with halogen (e.g., bromo, chloro) and/or trifluoromethyl (-CF₃) substituents.
  • Molecular Weight : Estimated between 250–320 g/mol, based on analogs like 2-bromo-3-chloro-5-(trifluoromethyl)pyridine (260.44 g/mol; ) and ethyl 5-acetyl-3-methylisoxazole-4-carboxylate (211.21 g/mol; ).
  • Key Functional Groups : Halogens, trifluoromethyl groups, and ester/carboxylic acid moieties may enhance solubility or reactivity in cross-coupling reactions .

Comparison with Structurally Similar Compounds

Table 1: Structural and Physical Properties Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Melting Point (°C)
2-Bromo-3-chloro-5-(trifluoromethyl)pyridine 75806-84-7 C₆H₂BrClF₃N 260.44 Pyridine Br, Cl, -CF₃ Not reported
3-Bromo-2-fluorobenzoic acid 161957-56-8 C₇H₄BrFO₂ 219.01 Benzoic acid Br, F, -COOH 112–115 ()
Ethyl 5-acetyl-3-methylisoxazole-4-carboxylate Not provided C₉H₁₁NO₄ 211.21 Isoxazole Acetyl, methyl, ethyl ester Not reported
2-(2-Methyl-thiazol-4-yl)-phenol 160241-65-6 C₁₀H₉NOS 191.25 Thiazole Methyl, phenol Not reported

Key Observations:

Structural Diversity :

  • Pyridine Derivatives (e.g., 2-bromo-3-chloro-5-(trifluoromethyl)pyridine) exhibit high halogen content, making them suitable for Suzuki-Miyaura coupling reactions .
  • Isoxazole/Thiazole Derivatives (e.g., ethyl 5-acetyl-3-methylisoxazole-4-carboxylate) feature nitrogen-oxygen or nitrogen-sulfur heterocycles, which influence electronic properties and metabolic stability in drug design .

Functional Group Impact: Trifluoromethyl (-CF₃) Groups: Enhance lipophilicity and metabolic resistance compared to non-fluorinated analogs . Halogens (Br, Cl): Increase molecular weight and reactivity in nucleophilic substitution reactions .

Thermal Stability :

  • Benzoic acid derivatives (e.g., 3-bromo-2-fluorobenzoic acid) exhibit higher melting points (>100°C) due to hydrogen bonding, whereas pyridine/thiazole analogs often have lower thermal stability .

Research Findings and Challenges

Synthetic Challenges :

  • Regioselectivity : Introducing multiple halogens (e.g., Br and Cl) on aromatic rings requires precise catalytic conditions to avoid byproducts .
  • Fluorination : Incorporating -CF₃ groups often demands expensive reagents like trifluoromethyl copper complexes .

Toxicity and Safety :

  • Brominated compounds may exhibit higher cytotoxicity compared to chlorinated analogs, necessitating rigorous safety profiling .

Future Directions :

  • Green Chemistry : Developing solvent-free or aqueous-phase reactions for halogenated heterocycles to reduce environmental impact .

Q & A

Basic Research Questions

Q. What established protocols exist for synthesizing and characterizing Buttpark 153\33-82?

  • Methodological Answer : Synthesis typically involves [describe reaction pathways, solvents, catalysts, and purification steps]. Characterization requires:

  • Nuclear Magnetic Resonance (NMR) : Confirm molecular structure and purity (>95% by integration).
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity and detect impurities.
  • Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns.
  • Elemental Analysis : Verify empirical formula (e.g., C, H, N content).
    For new compounds, include full spectral data in supporting information; cite prior syntheses for known derivatives .

Q. How should researchers design preliminary experiments to assess this compound’s physicochemical properties?

  • Methodological Answer : Use a factorial design to test variables (e.g., temperature, pH, solvent polarity) and their interactions. Example framework:

VariableLevels TestedMeasurement Technique
SolubilityWater, DMSO, EthanolUV-Vis Spectroscopy
Stability25°C, 40°C, 60°CHPLC over 72 hours
Prioritize replicating conditions from peer-reviewed studies, with deviations justified in the methodology section .

Advanced Research Challenges

Q. How can contradictions between experimental data and computational predictions for this compound be resolved?

  • Methodological Answer :

Validate Experimental Conditions : Ensure reproducibility via triplicate trials and calibration of instruments (e.g., NMR shimming, HPLC column consistency) .

Statistical Analysis : Apply ANOVA or t-tests to assess significance of discrepancies; report p-values and confidence intervals .

Cross-Validation : Compare results with alternative techniques (e.g., X-ray crystallography vs. DFT simulations) .

Theoretical Reassessment : Re-optimize computational parameters (basis sets, solvation models) to align with empirical data .

Q. What strategies optimize multivariate analysis of this compound’s bioactivity in complex systems?

  • Methodological Answer :

  • Response Surface Methodology (RSM) : Design experiments to model interactions between variables (e.g., concentration, exposure time, cell type).
  • Machine Learning Integration : Train algorithms on high-throughput screening data to predict dose-response curves.
  • Control for Confounders : Include negative controls (vehicle-only) and normalize data to baseline activity .
    Publish raw datasets in repositories like Zenodo to enable meta-analyses .

Q. How can researchers ensure reproducibility of kinetic studies on this compound across laboratories?

  • Methodological Answer :

  • Standardized Protocols : Share detailed SOPs (e.g., stirring rates, degassing methods) via supplementary materials .
  • Interlab Comparisons : Collaborate with external labs to validate key findings; use Bland-Altman plots to assess agreement .
  • Metadata Reporting : Document ambient conditions (humidity, light exposure) and instrument calibration logs .

Theoretical and Data-Driven Challenges

Q. What frameworks link this compound’s observed properties to existing chemical theories?

  • Methodological Answer :

  • Molecular Orbital Analysis : Correlate spectroscopic data (e.g., UV-Vis absorption bands) with HOMO-LUMO gaps calculated via DFT .
  • QSPR Modeling : Develop quantitative structure-property relationships to predict solubility or reactivity .
  • Critical Literature Review : Identify gaps in mechanistic explanations (e.g., unexplained catalytic behavior) and propose hypotheses for testing .

Q. How should researchers address anomalies in spectroscopic data for this compound?

  • Methodological Answer :

Artifact Detection : Rule out impurities via HPLC-MS and repeat experiments with freshly prepared samples .

Advanced Techniques : Employ 2D NMR (e.g., COSY, NOESY) to resolve overlapping signals or confirm stereochemistry .

Collaborative Validation : Consult crystallography experts to resolve structural ambiguities .

Data Management and Ethical Considerations

Q. What best practices govern data sharing and ethical reporting for this compound research?

  • Methodological Answer :

  • FAIR Principles : Ensure data are Findable, Accessible, Interoperable, and Reusable (e.g., deposit in Figshare with CC-BY licenses) .
  • Ethical Compliance : Disclose conflicts of interest and obtain IRB approval for studies involving human/animal models .
  • Citation Integrity : Use Zotero or EndNote to track primary sources; avoid over-reliance on secondary literature .

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